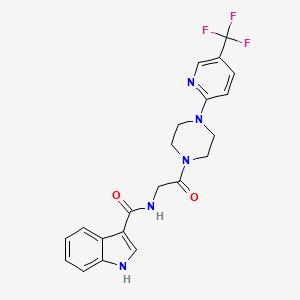![molecular formula C22H18BrN3O2 B2405390 2-(1-苄基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)-N-(3-溴苯基)乙酰胺 CAS No. 1286722-39-1](/img/structure/B2405390.png)
2-(1-苄基-7-氧代-1H-吡咯并[2,3-c]吡啶-6(7H)-基)-N-(3-溴苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific cellular pathways.
科学研究应用
2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has shown promise as a potent inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and angiogenesis. This makes it a valuable compound for cancer research, as abnormal FGFR signaling is associated with the progression of several types of tumors .
作用机制
Target of Action
The primary target of this compound is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptor, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This action disrupts the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt .
Biochemical Pathways
The compound’s action affects the FGFR signaling pathway . By inhibiting FGFRs, the compound disrupts the normal signaling pathways that regulate various cellular processes. This disruption can lead to decreased cell proliferation and migration, as well as reduced angiogenesis .
Pharmacokinetics
The compound’s low molecular weight, as suggested in the search results , may contribute to its bioavailability.
Result of Action
The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells .
生化分析
Biochemical Properties
The compound “2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide” exhibits potent activities against FGFR1, 2, and 3 . It interacts with these receptors, inhibiting their activity and thereby disrupting the FGFR signaling pathway . This pathway is involved in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis .
Cellular Effects
In vitro, the compound has been shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells . These effects are likely due to its inhibition of the FGFR signaling pathway, which can facilitate cancer initiation, progression, and resistance to therapy .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to FGFRs and inhibiting their activity . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate various cellular processes, and their disruption can lead to changes in cell function and behavior .
Temporal Effects in Laboratory Settings
The effects of the compound over time in laboratory settings have not been fully elucidated. Given its potent inhibitory activity against FGFRs, it is likely that it has long-term effects on cellular function
Dosage Effects in Animal Models
The effects of the compound at different dosages in animal models have not been reported. Given its potent FGFR inhibitory activity, it is likely that it has dose-dependent effects
Metabolic Pathways
The metabolic pathways that the compound is involved in have not been fully elucidated. Given its interaction with FGFRs, it is likely that it affects pathways regulated by these receptors
Transport and Distribution
The transport and distribution of the compound within cells and tissues have not been fully elucidated. Given its interaction with FGFRs, it is likely that it is transported to sites where these receptors are located
Subcellular Localization
The subcellular localization of the compound has not been fully elucidated. Given its interaction with FGFRs, it is likely that it is localized to sites where these receptors are located
准备方法
The synthesis of 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyridine core, followed by functionalization to introduce the benzyl and bromophenyl groups. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product .
化学反应分析
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
相似化合物的比较
Similar compounds in the pyrrolopyridine class include other FGFR inhibitors such as AZD4547, JNJ-42756493 (Erdafitinib), and BGJ-398. Compared to these compounds, 2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide exhibits unique structural features that may contribute to its specific binding affinity and inhibitory activity against FGFRs. This uniqueness makes it a valuable lead compound for further optimization and development in cancer therapeutics .
属性
IUPAC Name |
2-(1-benzyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)-N-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c23-18-7-4-8-19(13-18)24-20(27)15-26-12-10-17-9-11-25(21(17)22(26)28)14-16-5-2-1-3-6-16/h1-13H,14-15H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMVSOYYXLBBRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
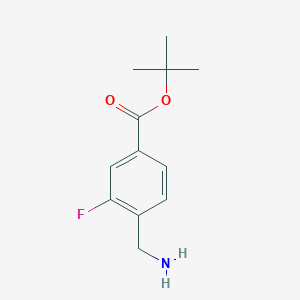
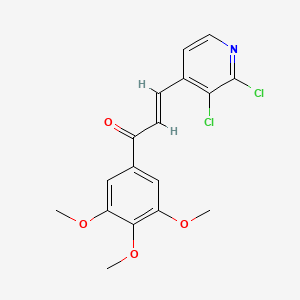
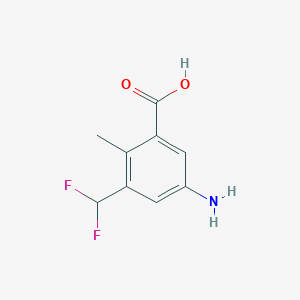
![Methyl 2-(1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B2405313.png)
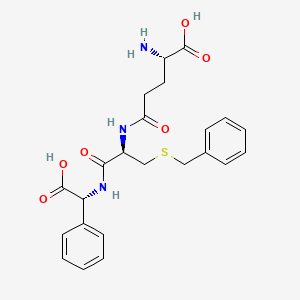

![N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2405318.png)
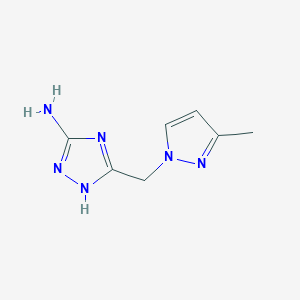
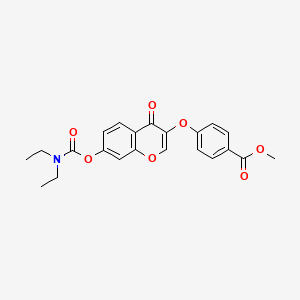
![4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2405322.png)
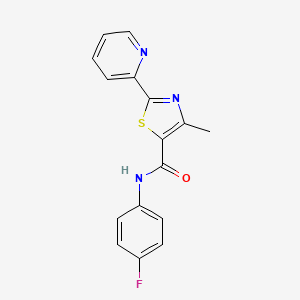
![5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2405327.png)
![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)
